molecular formula C7H10N2O2S B2919188 N-(3-Pyridinylmethyl)-methanesulfonamide CAS No. 349404-62-2

N-(3-Pyridinylmethyl)-methanesulfonamide

Cat. No.: B2919188
CAS No.: 349404-62-2
M. Wt: 186.23
InChI Key: WLQCSLJSSNAFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Pyridinylmethyl)-methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group (-SO₂CH₃) linked to a nitrogen atom, which is further substituted with a 3-pyridinylmethyl moiety. The pyridine ring introduces aromaticity and basicity, influencing its physicochemical and biological properties. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related sulfonamides .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)9-6-7-3-2-4-8-5-7/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQCSLJSSNAFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridinylmethyl)-methanesulfonamide typically involves the reaction of 3-pyridinemethanamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Pyridinemethanamine+Methanesulfonyl chlorideThis compound+HCl\text{3-Pyridinemethanamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Pyridinemethanamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyridinylmethyl)-methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium percarbonate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential as a biochemical probe.

    Medicine: Research has explored its use as a pharmacological agent, particularly in targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-Pyridinylmethyl)-methanesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) pKa (Predicted)
N-(3-Pyridinylmethyl)-methanesulfonamide C₇H₉N₂O₂S 3-Pyridinylmethyl 185.23 ~9.13
N-(2-Furylmethyl)-methanesulfonamide C₆H₇NO₃S 2-Furylmethyl 173.19 Not reported
CBiPES (Ethanesulfonamide derivative) C₂₀H₁₈FN₃O₂S 3-Pyridinylmethyl, 4-cyanobiphenyl 407.44 Not reported
N-(4-Chlorophenyl)-methanesulfonamide C₇H₈ClNO₂S 4-Chlorophenyl 205.66 ~9.0
N-(3-Chloro-4-methylphenyl)-methanesulfonamide C₈H₁₀ClNO₂S 3-Chloro-4-methylphenyl 219.69 Not reported

Key Observations :

  • Pyridine vs.
  • Aromatic Substitution : Chlorophenyl derivatives exhibit higher lipophilicity compared to pyridinylmethyl analogs, impacting solubility and membrane permeability .

Physicochemical Properties

  • Boiling Point and Density : The 4-chlorophenyl derivative of this compound has a predicted boiling point of 487.4°C and density of 1.36 g/cm³, comparable to N-(4-chlorophenyl)-methanesulfonamide (density ~1.36 g/cm³) .
  • Spectroscopic Data : Vibrational transitions and NMR chemical shifts for N-(methylphenyl)-methanesulfonamide derivatives show distinct patterns due to electron-withdrawing substituents (e.g., chlorine) and aromatic ring effects .

Biological Activity

N-(3-Pyridinylmethyl)-methanesulfonamide is a sulfonamide compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methanesulfonamide group. The structural uniqueness of this compound allows it to interact with various biological targets, influencing multiple signaling pathways.

The biological activity of this compound is primarily attributed to its role as a phosphodiesterase inhibitor . By binding to the active site of phosphodiesterases, it prevents the breakdown of cyclic nucleotides such as cAMP and cGMP, thereby modulating cellular signaling pathways that are crucial for various physiological processes. This mechanism has implications in treating conditions associated with dysregulated cyclic nucleotide levels.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that methanesulfonamide derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the release of pro-inflammatory cytokines, which are involved in inflammatory responses. This effect is particularly relevant for conditions like arthritis and other inflammatory diseases .

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways influenced by cyclic nucleotides .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of pro-inflammatory cytokine release
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Inhibition of Phosphodiesterases

A study focused on the inhibition of phosphodiesterases revealed that this compound effectively reduced IL-1β release in THP-1 cells, demonstrating its potential as an anti-inflammatory agent. The compound exhibited an IC50 value indicating significant potency in inhibiting the target enzyme, which is crucial for inflammatory responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.